18-Methoxycoronaridine hydrochloride, (+/-)-
Overview
Description
18-Methoxycoronaridine hydrochloride, also known as zolunicant, is a synthetic derivative of ibogaine. It was first developed in 1996 by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont . This compound has shown promise in reducing self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine, and sucrose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methoxycoronaridine hydrochloride involves several steps, starting from ibogaine or its derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of 18-Methoxycoronaridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 18-Methoxycoronaridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 18-Methoxycoronaridine hydrochloride .
Scientific Research Applications
18-Methoxycoronaridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the activity of nicotinic acetylcholine receptors.
Biology: The compound is used to investigate the mechanisms of addiction and reward pathways in the brain.
Medicine: It has shown potential in treating addiction to various substances and in reducing obesity by modulating the reward system
Mechanism of Action
18-Methoxycoronaridine hydrochloride primarily acts as an antagonist at the α3β4 nicotinic acetylcholine receptors. It also has modest affinity for μ-opioid receptors and κ-opioid receptors . The compound’s action on these receptors modulates the reward pathways in the brain, reducing the self-administration of addictive substances and potentially aiding in addiction treatment .
Comparison with Similar Compounds
Ibogaine: The parent compound from which 18-Methoxycoronaridine hydrochloride is derived. It has similar anti-addictive properties but with higher toxicity.
2-Methoxyethyl-18-methoxycoronaridinate: A derivative with similar efficacy but higher potency by weight.
18-Methylaminocoronaridine: Another derivative that is more effective than 18-Methoxycoronaridine hydrochloride with similar potency.
Uniqueness: 18-Methoxycoronaridine hydrochloride stands out due to its reduced toxicity compared to ibogaine and its ability to selectively target α3β4 nicotinic acetylcholine receptors without significant affinity for other receptor subtypes . This selectivity makes it a promising candidate for developing safer therapeutic agents for addiction treatment.
Properties
IUPAC Name |
methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBFKKVQGICEBT-BWXWGAIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266686-77-5, 1388145-90-1 | |
Record name | 18-Methoxycoronaridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolunicant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388145901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolunicant hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN5K0F4GJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zolunicant hydrochloride, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Z0P8329N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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